
The Molecular Architecture of Momor-
cerebroside I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Momor-cerebroside I

Cat. No.: B1162676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structure of Momor-cerebroside I, a
glucocerebroside identified in various plant sources, including Euphoria longana and Salsola

imbricata. The structural elucidation of this glycosphingolipid has been achieved through a

combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Core Structure and Stereochemistry
Momor-cerebroside I is a complex glycolipid with the molecular formula C₄₈H₉₃NO₁₀ and a

molecular weight of 844.27 g/mol . Its structure is composed of three fundamental units: a

sphingoid base, a fatty acid, and a monosaccharide.

Sphingoid Base: The core of the ceramide portion is a sphingosine-type or

phytosphingosine-type long-chain amino alcohol.

Fatty Acid: This component is a 2-hydroxy fatty acid that is amide-linked to the sphingoid

base.

Monosaccharide: A single glucose unit is attached to the primary hydroxyl group of the

sphingoid base via a β-glycosidic linkage.
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A key feature of Momor-cerebroside I is that it exists as a mixture of geometrical isomers,

specifically the (8E) and (8Z) forms, arising from a double bond in the sphingoid base. The

established stereochemistry for the core structure is crucial for its biological activity and

interactions.

Spectroscopic Data for Structural Determination
The definitive structure of Momor-cerebroside I was established through comprehensive

spectroscopic analysis. While the complete dataset from the original characterization is not fully

accessible, data from subsequent isolations provide insight into its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is pivotal in defining the connectivity and stereochemistry of Momor-
cerebroside I. Although a complete spectral assignment for the pure compound is not

available in the public domain, analysis of a mixture containing Momor-cerebroside I has

confirmed several characteristic signals.
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Assignment ¹H-NMR δ (ppm) ¹³C-NMR δ (ppm)
Key Correlations &

Remarks

Glucose Moiety

Anomeric H-1'' 4.30 (d, J = 7.9 Hz) 103.4

The coupling constant

confirms the β-

configuration of the

glycosidic bond.

C-2'' 73.6

C-3'' 76.6

C-4'' 70.1

C-5'' 76.4

C-6'' 61.2

Sphingoid & Fatty

Acid

Amide N-H

C-1 68.5
HMBC correlation with

H-2 and H-1''.

C-2 4.26 50.2
HMBC correlation with

C-1, C-3, and C-1'.

C-3 3.62 74.1

C-1' (Fatty Acid C=O) 175.7
HMBC correlation with

H-2 and H-2'.

C-2' (Fatty Acid CH-

OH)
4.02 71.5

HMBC correlation with

C-1' and C-3'.

Note: The presented data is based on the analysis of a mixture of Momor-cerebroside I and

Phytolacca cerebroside as reported in ACS Omega 2022, 7, 23, 19335–19346. The specific

shifts for pure Momor-cerebroside I may vary slightly.
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Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and

fragmentation pattern of Momor-cerebroside I, which aids in confirming the identity of the

sphingoid base and the fatty acid chain. High-resolution mass spectrometry confirms the

molecular formula C₄₈H₉₃NO₁₀. Tandem MS (MS/MS) experiments would typically reveal

characteristic fragmentation patterns, including:

Loss of the glucose moiety.

Cleavage of the amide bond, yielding fragments corresponding to the sphingoid base and

the fatty acid.

Water loss from the hydroxyl groups.

Experimental Protocols
The isolation and structural elucidation of Momor-cerebroside I involve a multi-step process.

The following is a generalized protocol based on standard methodologies for cerebroside

characterization.

Extraction and Isolation
Extraction: The dried and powdered plant material (e.g., pulp of Euphoria longana) is

typically extracted with a series of organic solvents of increasing polarity, such as n-hexane,

chloroform, and methanol, to separate compounds based on their solubility.

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to further

fractionate the components.

Column Chromatography: The fraction containing cerebrosides is repeatedly

chromatographed over silica gel and/or Sephadex LH-20 columns. Elution is performed with

a gradient of solvents, such as chloroform-methanol mixtures, to isolate the pure compound.

Purity Assessment: The purity of the isolated Momor-cerebroside I is assessed by Thin

Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
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Structural Characterization
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on

a high-field NMR spectrometer (e.g., 400-600 MHz) using a suitable deuterated solvent like

pyridine-d₅ or DMSO-d₆. These experiments are used to determine the proton and carbon

skeletons, establish connectivities, and define the stereochemistry of the molecule.

Mass Spectrometry: High-resolution mass spectra (e.g., HR-FAB-MS or HR-ESI-MS) are

acquired to determine the exact molecular weight and elemental composition. MS/MS

analysis is performed to study the fragmentation pattern and confirm the structural subunits.

Chemical Degradation (Methanolysis): To definitively identify the fatty acid and sphingoid

base components, the cerebroside can be subjected to acid-catalyzed methanolysis. This

process cleaves the amide and glycosidic bonds, yielding fatty acid methyl esters and the

sphingoid base, which can then be identified by Gas Chromatography-Mass Spectrometry

(GC-MS) analysis and comparison with authentic standards.

Molecular Structure Visualization
The following diagram illustrates the fundamental structure of Momor-cerebroside I,
highlighting the key functional groups and their linkages.

Ceramide Backbone

Sphingoid Base
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Caption: Core components of Momor-cerebroside I.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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